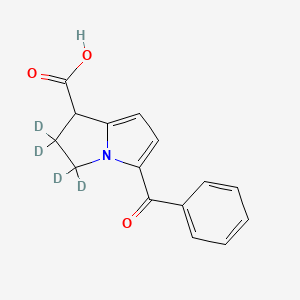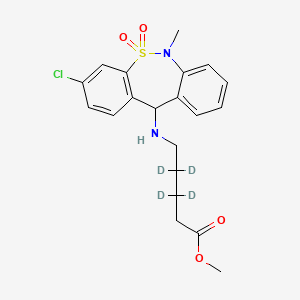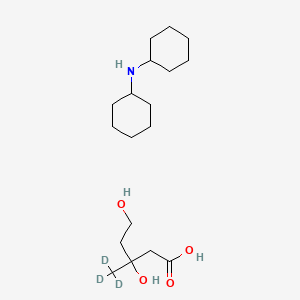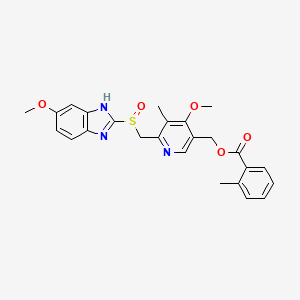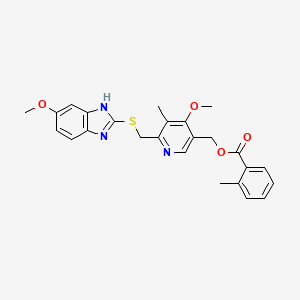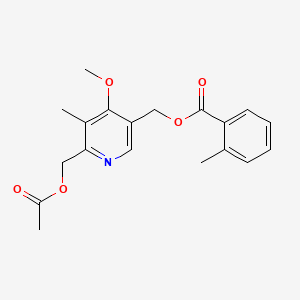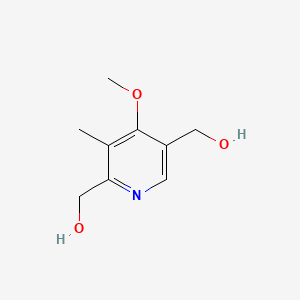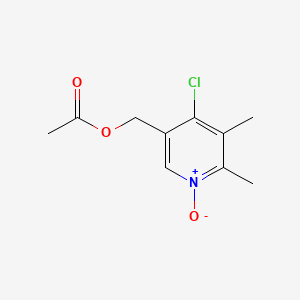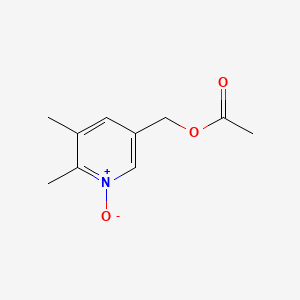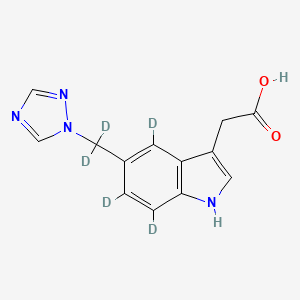
Triazolomethylindole-3-acetic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolomethylindole-3-acetic Acid-d5 is a labeled metabolite of Rizatriptan, a medication used to treat migraines . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . Its molecular formula is C13H7D5N4O2, and it has a molecular weight of 261.29 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triazolomethylindole-3-acetic Acid-d5 involves several steps, including a Lewis acid-catalyzed acyliminium ion allylation reaction, a Mitsunobu reaction, a Pd-mediated Stille–Kelly intramolecular cross-coupling, and a CO-catalyzed Pd-mediated reductive N-heterocyclization . Additionally, a deuterium incorporation reaction of 3-unsubstituted indoles can be accomplished through treatment with CD3CO2D at 150°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
Triazolomethylindole-3-acetic Acid-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学的研究の応用
Triazolomethylindole-3-acetic Acid-d5 has several scientific research applications:
作用機序
The mechanism of action of Triazolomethylindole-3-acetic Acid-d5 involves its role as a labeled metabolite. In pharmacokinetic studies, it helps researchers track the metabolism and distribution of Rizatriptan in the body . The molecular targets and pathways involved include various enzymes and receptors that interact with Rizatriptan and its metabolites.
類似化合物との比較
Similar Compounds
Indole-3-acetic Acid: A natural plant hormone involved in growth and development.
Indole-3-butyric Acid: Another plant hormone used to stimulate root growth.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Uniqueness
Triazolomethylindole-3-acetic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and pharmacokinetic research . This labeling allows for precise tracking and analysis, which is not possible with its non-labeled counterparts.
特性
IUPAC Name |
2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-JZOBIDBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

